molecular formula C22H29ClN6O2 B2442264 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione CAS No. 895832-75-4

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione

Numéro de catalogue: B2442264
Numéro CAS: 895832-75-4
Poids moléculaire: 444.96
Clé InChI: QYPIMOQFQWMOLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H29ClN6O2 and its molecular weight is 444.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-15(2)8-9-27-10-12-28(13-11-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-4-6-17(23)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPIMOQFQWMOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione is a synthetic compound that belongs to the purine family. It has gained attention in pharmacological research due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25ClN6O2\text{C}_{19}\text{H}_{25}\text{Cl}\text{N}_{6}\text{O}_{2}

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The IC50 values for selected derivatives ranged from 0.63 to 2.14 µM, indicating potent enzyme inhibition .

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)0.63 - 2.14
UreaseNot specified

3. Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar piperazine and purine structures have been associated with anticancer effects, including inhibition of tumor cell proliferation and induction of apoptosis in cancer cells . For instance, derivatives of this compound have been linked to reduced viability in cancer cell lines, although specific data for this exact compound is limited.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antibacterial Properties :
    • Conducted by Aziz-ur-Rehman et al., this study synthesized a series of piperazine derivatives and assessed their antibacterial activities against multiple strains. The findings indicated that modifications in the piperazine ring significantly influenced antibacterial efficacy .
  • Inhibition Studies :
    • Research focusing on enzyme inhibition demonstrated that several synthesized compounds exhibited strong AChE inhibition, which is crucial for treating neurodegenerative diseases . The study highlighted the importance of functional groups in enhancing biological activity.
  • Anticancer Screening :
    • A study published in a pharmacological journal evaluated the anticancer potential of purine derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines . While direct data on the specific compound is sparse, similar compounds have shown promising results.

Q & A

Basic Question: What are the optimal synthetic routes for 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione?

Methodological Answer:
The synthesis of this compound requires a multi-step approach involving nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine Functionalization : The 4-(3-methylbutyl)piperazine moiety can be introduced via alkylation of piperazine with 1-bromo-3-methylbutane under reflux in dichloromethane, using NaOH as a base .
  • Purine Core Assembly : The purine-2,6-dione scaffold is synthesized via cyclization of a substituted pyrimidine precursor. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
  • Computational Guidance : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s methodology integrates computational screening to identify optimal catalysts and solvents .

Advanced Question: How can computational modeling resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility data often arise from variations in experimental conditions (e.g., pH, temperature). To address this:

  • Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics to model solvent-solute interactions. For example, simulate the compound’s behavior in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to predict solubility trends .
  • Statistical Analysis : Apply factorial design of experiments (DoE) to isolate variables affecting solubility. For instance, a 2³ factorial design (variables: temperature, pH, solvent polarity) can quantify interaction effects .
  • Validation : Cross-reference computational predictions with empirical data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Basic Question: What purification techniques are recommended for isolating this compound from reaction byproducts?

Methodological Answer:
Effective purification requires a combination of:

  • Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to separate isomers or unreacted precursors .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) based on the compound’s solubility profile. Slow cooling rates improve crystal purity (RDF2050104: Membrane and separation technologies).
  • Membrane Filtration : Nanofiltration membranes (MWCO: 500 Da) can remove low-molecular-weight impurities .

Advanced Question: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing : Use a Q10 approach (Arrhenius equation) to predict degradation kinetics. Store samples at 40°C, 60°C, and 80°C for 1–3 months, and analyze via HPLC-UV for degradation products .
  • pH-Rate Profiling : Prepare buffer solutions (pH 1–13) and monitor degradation via NMR (e.g., disappearance of the piperazine proton signal at δ 3.16–3.30 ppm) .
  • Mechanistic Insights : Pair experimental data with computational models (e.g., transition state analysis) to identify hydrolysis-prone sites, such as the purine dione ring .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H-NMR (CDCl₃) reveals key signals:
    • Piperazine protons: δ 2.16–2.32 (m, 4H, N-CH₂) .
    • Aromatic protons: δ 7.50 (dd, 1H, chlorophenyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 393.1419 for C₂₀H₂₂ClF₂N₃O) .
  • FT-IR : Look for carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinase enzymes). Focus on the purine core and chlorophenyl group as key pharmacophores .
  • Cellular Assays : Conduct dose-response studies (IC₅₀) in relevant cell lines. For example, measure ATP depletion (via luminescence assays) to assess kinase inhibition .
  • Data Integration : Apply machine learning to correlate structural features (e.g., piperazine substitution patterns) with bioactivity data from public databases (ChEMBL, PubChem) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Refer to GHS codes:
    • H315 : Causes skin irritation (use nitrile gloves).
    • H319 : Causes eye irritation (wear goggles).
    • P301+P310 : If swallowed, contact poison control immediately .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Use activated carbon adsorption for organic waste .

Advanced Question: How can contradictions in reported receptor binding affinities be resolved?

Methodological Answer:

  • Binding Assay Standardization : Use radioligand displacement assays (e.g., ³H-ATP competition) with strict pH (7.4) and temperature (25°C) controls .
  • Data Normalization : Apply Z-score normalization to account for inter-lab variability in IC₅₀ values .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers due to assay conditions (e.g., DMSO concentration >1% ).

Basic Question: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reactor Design : Use a continuous-flow reactor to maintain temperature control during exothermic steps (e.g., alkylation) (RDF2050112: Reactor design).
  • Solvent Recovery : Implement distillation systems to recycle dichloromethane, reducing costs and environmental impact .
  • Process Analytical Technology (PAT) : In-line UV-Vis monitors can track reaction completion in real time .

Advanced Question: How can AI-driven platforms optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • QSPR Modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and metabolic stability. Focus on modifying the 3-methylbutyl group to enhance bioavailability .
  • In Silico ADMET : Use tools like SwissADME to simulate CYP450 metabolism and identify potential toxicophores (e.g., reactive quinone intermediates) .
  • Synthetic Feasibility : Integrate retrosynthesis algorithms (e.g., ASKCOS) to prioritize derivatization strategies that balance bioactivity and synthetic accessibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.